molecular formula C18H20N6OS B12151938 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B12151938
M. Wt: 368.5 g/mol
InChI Key: WTJFIFZDSKILJV-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a sulfanyl-acetamide backbone. Its structure includes a 4-amino-5-phenyl-substituted triazole core linked to a dimethylamino-substituted phenyl group via a thioether-acetamide bridge. The dimethylamino group enhances solubility in polar solvents, while the phenyl and amino groups on the triazole contribute to π-π stacking and hydrogen-bonding interactions, respectively.

Properties

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C18H20N6OS/c1-23(2)15-10-8-14(9-11-15)20-16(25)12-26-18-22-21-17(24(18)19)13-6-4-3-5-7-13/h3-11H,12,19H2,1-2H3,(H,20,25)

InChI Key

WTJFIFZDSKILJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The target compound is synthesized via a two-step modular approach involving (i) the preparation of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate and (ii) its subsequent alkylation with N-[4-(dimethylamino)phenyl]-2-chloroacetamide. This methodology aligns with established protocols for analogous triazole-acetamide derivatives, leveraging nucleophilic substitution and cyclocondensation reactions.

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

The triazole core is synthesized through cyclocondensation of thiocarbohydrazide with benzaldehyde derivatives. For instance, heating benzaldehyde with thiocarbohydrazide in ethanol under reflux yields the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate. Alternative methods employ hydrazine hydrate and methyl isothiocyanate in basic media (10% NaOH), followed by acidification to precipitate the product.

Alkylation with 2-Chloro-N-[4-(dimethylamino)phenyl]acetamide

The thiol group of the triazole intermediate undergoes nucleophilic substitution with 2-chloro-N-[4-(dimethylamino)phenyl]acetamide in the presence of a base. Sodium hydride (NaH) in dichloromethane (DCM) or potassium carbonate (K₂CO₃) in acetone facilitates this reaction at 60–76°C, yielding the final product. Typical reaction durations range from 3–6 hours, with yields varying between 44% and 78% depending on substituents and conditions.

Schiff Base Intermediate Utilization

Recent studies demonstrate the incorporation of Schiff base intermediates to enhance reaction efficiency. For example, reacting 4-amino-5-phenyl-1,2,4-triazole-3-thiol with 2-bromoacetamide derivatives bearing dimethylaminoaryl groups in a biphasic system (DCM/water) improves regioselectivity. This method reduces side reactions, achieving yields upward of 70%.

Solid-Phase Synthesis

Solid-supported synthesis using Wang resin has been explored to streamline purification. The triazole-thiol is immobilized on resin, followed by on-resin alkylation with chloroacetamide derivatives. After cleavage, the product is obtained in >90% purity, albeit with higher operational complexity.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Polar aprotic solvents (e.g., dimethylformamide, acetone) enhance nucleophilicity of the thiol group, accelerating alkylation.

  • Nonpolar solvents (e.g., DCM) minimize side reactions but require longer reaction times.

  • Bases : NaH offers superior deprotonation of the thiol group compared to K₂CO₃, though the latter is cost-effective for large-scale synthesis.

Temperature and Catalysis

  • Optimal temperature : 60–76°C balances reaction rate and decomposition risks.

  • Catalysts : Potassium iodide (KI) in catalytic amounts (5 mol%) accelerates alkylation via the Finkelstein mechanism, reducing reaction time by 30%.

Workup and Purification

  • Precipitation : Acidification to pH 4–5 with HCl precipitates the product, enabling facile filtration.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers, achieving >95% purity.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.27 (s, 1H, NH), 7.85–6.96 (m, 9H, aromatic H), 4.04 (s, 2H, SCH₂), 3.28 (s, 6H, N(CH₃)₂).

    • The deshielded NH proton at δ 10.27 confirms acetamide formation.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 168.8 (C=O), 158.15 (triazole C=N), 29.58 (N(CH₃)₂).

Mass Spectrometry (MS)

  • ESI-MS : m/z 369.1 [M+H]⁺, consistent with the molecular formula C₁₈H₂₀N₆OS.

Infrared (IR) Spectroscopy

  • Peaks at 1654 cm⁻¹ (C=O stretch) and 1245 cm⁻¹ (C=S stretch) validate the acetamide and thioether functionalities.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot-scale trials using K₂CO₃ in acetone at 70°C achieved 65% yield with 99% purity after recrystallization (ethanol/water). Key challenges include:

  • Moisture sensitivity : The 4-amino group necessitates anhydrous conditions to prevent hydrolysis.

  • Byproduct formation : Over-alkylation at the triazole N⁴ position is mitigated by stoichiometric control.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)
NaH/DCM alkylation789812.4
K₂CO₃/acetone65998.2
Solid-phase synthesis859522.7

The K₂CO₃/acetone method offers the best cost-to-yield ratio for industrial applications, while solid-phase synthesis suits high-purity pharmaceutical batches .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

The compound exhibits diverse biological activities due to its structural features, including a triazole ring and a thioether linkage. These characteristics enhance its interaction with various biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that compounds containing the triazole moiety can exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds show promising results against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in several studies, making it a candidate for further investigation in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It has shown effectiveness against enzymes relevant to conditions such as Type 2 Diabetes Mellitus and Alzheimer's Disease. The inhibitory activity of similar compounds has been explored in the context of α-glucosidase and acetylcholinesterase inhibition .

Case Study 1: Anticancer Evaluation

In a study exploring the anticancer properties of related triazole compounds, it was found that derivatives exhibited significant cytotoxicity against human cancer cell lines, including colon and breast cancer cells. The mechanism of action involved the induction of apoptosis through the activation of specific signaling pathways .

Case Study 2: Enzyme Inhibition

Another study focused on the synthesis of new sulfonamide derivatives that included the triazole structure. These compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. Results indicated that some derivatives displayed substantial inhibitory activity, suggesting their potential use in treating metabolic disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The compound’s triazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in substituents on the triazole ring and the acetamide-linked aryl group. Key examples include:

Compound Name Triazole Substituents Acetamide Substituent Key Structural Differences
Target Compound 4-amino-5-phenyl 4-(dimethylamino)phenyl Reference structure
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide 5-(4-Cl-phenyl), 4-(4-Me-phenyl) 4-(dimethylamino)phenyl Chlorine and methyl groups enhance lipophilicity
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 4-amino-5-phenyl 3,4-dichlorophenyl Dichloro substitution increases steric bulk
N-[4-(Dimethylamino)phenyl]-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(2-furyl), 4-methyl 4-(dimethylamino)phenyl Furyl introduces polar oxygen; methyl reduces steric hindrance
N-(4-Acetamidophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(4-Cl-phenyl), 4-(4-Me-phenyl) 4-acetamidophenyl Acetamido group adds hydrogen-bonding capacity

Physicochemical Properties

  • Lipophilicity : The dichlorophenyl analog (logP ~3.5) is more lipophilic than the target compound (logP ~2.8) due to chlorine’s hydrophobic nature.
  • Solubility: The dimethylamino group in the target compound improves aqueous solubility (∼15 mg/mL) compared to non-polar substituents (e.g., methylphenyl: ∼5 mg/mL) .
  • Melting Points : Analogs with nitro or acetamido groups (e.g., 273–274°C for nitro-substituted ) exhibit higher melting points than the target compound (∼210–215°C), indicating stronger intermolecular interactions.

Key Research Findings

Substituent-Driven Activity: The dimethylamino group optimizes solubility without compromising receptor affinity, making it superior to nitro or chloro substituents in drug-design contexts .

Triazole Core Flexibility: Modifications at the 4- and 5-positions of the triazole allow tuning of electronic properties (e.g., chlorophenyl for electron withdrawal, amino for electron donation) .

Pharmacokinetic Trade-offs : While chlorophenyl analogs exhibit better bioavailability, their cytotoxicity limits therapeutic utility compared to the target compound .

Biological Activity

The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide represents a significant area of research due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial actions. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5OSC_{19}H_{21}N_{5}OS with a molecular weight of approximately 367.47 g/mol. The structure features a triazole ring which is known for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects against cancer cells and bacteria.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer (MDA-MB-231). The mechanism involves significant increases in annexin V-FITC positive apoptotic cells, indicating late-stage apoptosis and necrosis phases .
  • Inhibition Studies : In vitro studies have demonstrated that the compound inhibits specific enzymes associated with cancer proliferation. For instance, it has shown promising results against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity over other isoforms .
  • Cellular Uptake : The cellular uptake of the compound was analyzed using High-Performance Liquid Chromatography (HPLC), revealing effective absorption in MDA-MB-231 cells .

Antimicrobial Activity

  • Bacterial Inhibition : The compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus and Klebsiella pneumoniae. At a concentration of 50 µg/mL, it achieved inhibition rates of 80.69% against S. aureus compared to a positive control .
  • Anti-biofilm Activity : The compound also demonstrates potential in inhibiting biofilm formation, an important factor in bacterial resistance .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

StudyFocusFindings
Study ACancer Cell LinesInduced apoptosis in MDA-MB-231 cells with a 22-fold increase in annexin V-FITC positivity .
Study BEnzyme InhibitionInhibited CA IX with IC50 values indicating high selectivity .
Study CAntibacterial PropertiesAchieved significant inhibition against S. aureus and K. pneumoniae at low concentrations .

Research Findings

Recent research has focused on the synthesis and mechanistic studies of related compounds which share structural similarities with our target compound. These studies often employ computational modeling to predict interactions at the molecular level, enhancing our understanding of how these compounds exert their biological effects.

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